molecular formula C15H11N3O2S B2769119 3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid CAS No. 315703-28-7

3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid

Cat. No.: B2769119
CAS No.: 315703-28-7
M. Wt: 297.33
InChI Key: GYBUNGLVJFAWIE-UHFFFAOYSA-N
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Description

3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid is a useful research compound. Its molecular formula is C15H11N3O2S and its molecular weight is 297.33. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research on novel pyridine-thiazole hybrid molecules, including derivatives similar to 3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid, has shown promising anticancer properties. These compounds exhibit significant cytotoxic action towards various tumor cell lines, including carcinomas of the colon, breast, lung, glioblastoma, and leukemia, with high selectivity over normal human cells. This selectivity suggests a potential for these compounds as anticancer agents. The mechanism of action for these derivatives may involve inducing genetic instability in tumor cells, a critical pathway for targeted cancer therapy (Ivasechko et al., 2022).

Material Science Applications

In the field of material science, derivatives of this compound have been explored for their electrochromic properties. A study on thiadiazolo[3,4-c]pyridine, a closely related compound, as an electron acceptor revealed novel donor-acceptor-type electrochromic polymers with excellent coloration efficiency, good optical memory, and fast switching time. These materials show promise for developing new neutral green electrochromic polymers with potential applications in smart windows, displays, and energy-efficient lighting (Shouli Ming et al., 2015).

Coordination Chemistry

The synthesis and study of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, related to this compound, have provided insights into the physicochemical properties and potential applications of these compounds in coordination chemistry. These studies explore how the coordination to metal centers can affect both the photophysical properties of the metal and the conformation and intermolecular interactions of the ligands, offering a pathway to novel materials with tailored properties (Dimitris Tzimopoulos et al., 2010).

Properties

IUPAC Name

3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-14(20)10-3-1-5-12(7-10)17-15-18-13(9-21-15)11-4-2-6-16-8-11/h1-9H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBUNGLVJFAWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CN=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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